molecular formula C6H8BrN3 B6330396 (5-Bromo-6-methyl-pyrimidin-4-yl)-methyl-amine, 95% CAS No. 1315326-21-6

(5-Bromo-6-methyl-pyrimidin-4-yl)-methyl-amine, 95%

Cat. No. B6330396
CAS RN: 1315326-21-6
M. Wt: 202.05 g/mol
InChI Key: DMVIAHIYTRVWDM-UHFFFAOYSA-N
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Description

“(5-Bromo-6-methyl-pyrimidin-4-yl)-methyl-amine, 95%” is a chemical compound that is offered by Benchchem. It is a key intermediate in the atroposelective synthesis of the potent KRAS G12C covalent inhibitor divarasib (GDC-6036) .


Synthesis Analysis

The synthesis of this compound involves a series of reactions. One method involves the treatment of 5-bromo-4-hydrazineyl-6-methyl-2-substituted pyrimidines with vinamidinum salt of (E)-N-(3-(dimethylamino)-2-phenylallylidene)-N-methylmethanaminium perchlorate . Another method involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Molecular Structure Analysis

The molecular structure of this compound has been studied using X-ray crystallography . The X-ray structure showed that this product represents a trans isomer with respect to the amino and hydroxy substituents in the cyclohexyl ring .


Chemical Reactions Analysis

The chemical reactions involving this compound are quite diverse. For instance, it has been used in the synthesis of a variety of 5-bromo-4-methyl-2-substituted pyrimidines endowed with pyrazolyl substituent appended in C4 position . It has also been used in the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .

Future Directions

Pyrimidine compounds, including “(5-Bromo-6-methyl-pyrimidin-4-yl)-methyl-amine, 95%”, continue to attract great interest in the field of organic synthesis due to their various pharmacological activities . They are important structural motifs found in numerous bioactive molecules . Therefore, the development of robust synthetic routes enabling the incorporation of various functional groups on the pyrimidine scaffold is highly needed in medicinal and agricultural chemistry .

properties

IUPAC Name

5-bromo-N,6-dimethylpyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN3/c1-4-5(7)6(8-2)10-3-9-4/h3H,1-2H3,(H,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMVIAHIYTRVWDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=N1)NC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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